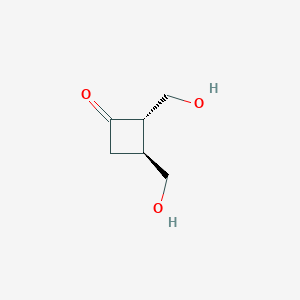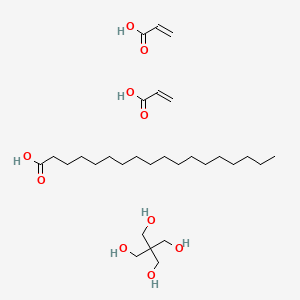![molecular formula C15H16N2O B1506852 ACETAMIDE,2-[PHENYLBENZYLAMINO]- CAS No. 408539-27-5](/img/structure/B1506852.png)
ACETAMIDE,2-[PHENYLBENZYLAMINO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,2-[PHENYLBENZYLAMINO]-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylbenzylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2-[PHENYLBENZYLAMINO]- can be achieved through several methods. One common approach involves the reaction of phenylbenzylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,2-[PHENYLBENZYLAMINO]- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,2-[PHENYLBENZYLAMINO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-[PHENYLBENZYLAMINO]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent with similar structural features but different applications.
Phenylacetamide: Shares the acetamide group but lacks the phenylbenzylamino moiety, resulting in different properties and uses.
Uniqueness: ACETAMIDE,2-[PHENYLBENZYLAMINO]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in various fields.
Properties
CAS No. |
408539-27-5 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(N-benzylanilino)acetamide |
InChI |
InChI=1S/C15H16N2O/c16-15(18)12-17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,18) |
InChI Key |
QULZHPITXAKVDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2 |
sequence |
G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



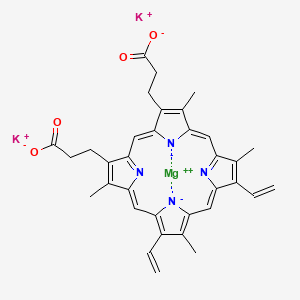
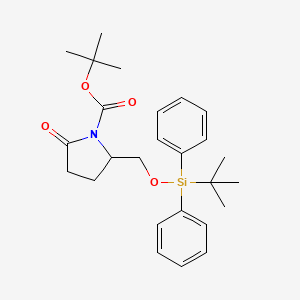
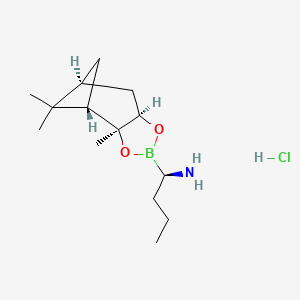

![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)
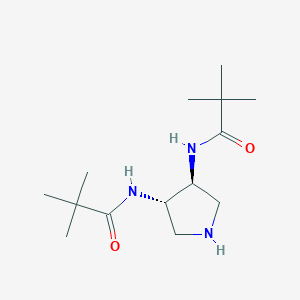
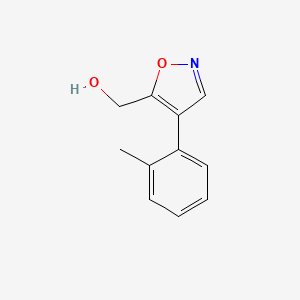
![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)

